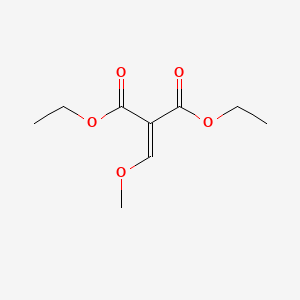

Diethyl methoxymethylenemalonate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40131-09-7 |

|---|---|

Molecular Formula |

C9H14O5 |

Molecular Weight |

202.2 g/mol |

IUPAC Name |

diethyl 2-(methoxymethylidene)propanedioate |

InChI |

InChI=1S/C9H14O5/c1-4-13-8(10)7(6-12-3)9(11)14-5-2/h6H,4-5H2,1-3H3 |

InChI Key |

LQAWZEZWVLAIHL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=COC)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C(=COC)C(=O)OCC |

Other CAS No. |

40131-09-7 |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for Alkoxymethylenemalonates

Classical Condensation Reactions with Orthoformates

The most conventional and widely utilized method for synthesizing alkoxymethylenemalonates is the condensation of a dialkyl malonate with a trialkyl orthoformate. researchgate.net This reaction forms the backbone of industrial and laboratory-scale production.

The fundamental reaction involves the condensation of a dialkyl malonate, such as diethyl malonate, with a trialkyl orthoformate. researchgate.net For the synthesis of Diethyl methoxymethylenemalonate specifically, diethyl malonate is reacted with trimethyl orthoformate. The process typically involves heating the reactants, often in the presence of a dehydrating agent or under conditions that remove the alcohol byproduct (methanol in this case), which drives the equilibrium towards the product. researchgate.netgoogle.com The reaction proceeds through the formation of an intermediate, which then eliminates an alcohol molecule to yield the final alkoxymethylenemalonate. google.com

To enhance the rate and efficiency of the condensation reaction, various catalytic strategies have been developed. These range from the use of dehydrating agents to sophisticated Lewis acid and ionic catalysts.

Acetic anhydride (B1165640) is frequently employed in this synthesis, serving a dual role. researchgate.net It acts as a dehydrating agent, reacting with the alcohol byproduct generated during the condensation, thereby shifting the reaction equilibrium to favor product formation. This is a modification of the Claisen procedure for this synthesis. Furthermore, it can participate in the reaction mechanism, facilitating the formation of key intermediates. Procedures often involve heating the dialkyl malonate and trialkyl orthoformate in a significant excess of acetic anhydride.

The condensation reaction can be effectively catalyzed by Lewis acids. Anhydrous zinc chloride is a commonly cited catalyst for this purpose. The Lewis acid is believed to activate the orthoformate, making it more susceptible to nucleophilic attack by the dialkyl malonate. This catalytic approach generally leads to higher yields and purer products compared to non-catalyzed reactions. Patents have also described the use of loaded ionic catalysts, which may contain various anions and can be supported on carriers like molecular sieves, to facilitate a stable and high-yield reaction. google.com

Significant research has been dedicated to optimizing the reaction conditions to maximize the yield of the desired product. Key parameters include temperature, reaction time, and the molar ratio of reactants and catalysts. For instance, a well-documented procedure for the analogous diethyl ethoxymethylenemalonate involves a carefully controlled heating program, starting at 102–115°C and gradually increasing to 145–155°C over more than 13 hours. This procedure also includes the mid-reaction addition of more orthoformate and acetic anhydride to achieve high yields. The removal of the ethanol (B145695) byproduct by distillation is another crucial step for driving the reaction to completion. google.com

Below are tables summarizing typical reaction conditions for the synthesis of the closely related Diethyl ethoxymethylenemalonate, which illustrate the principles applied for this compound.

Table 1: Synthesis using Zinc Chloride and Acetic Anhydride This data is for the synthesis of Diethyl ethoxymethylenemalonate, illustrating the general methodology.

| Reactant/Catalyst | Molar Ratio (relative to Diethyl Malonate) | Temperature (°C) | Time (hr) | Yield |

|---|---|---|---|---|

| Diethyl Malonate | 1.0 | 104-130 | 9.5 | 72% |

| Triethyl Orthoformate | 2.0 | |||

| Acetic Anhydride | 4.0 | |||

| Anhydrous Zinc Chloride | ~0.0008 |

Table 2: Optimized Multi-Stage Heating Synthesis This data is for the synthesis of Diethyl ethoxymethylenemalonate, illustrating the general methodology.

| Stage | Temperature (°C) | Duration (hr) | Notes |

|---|---|---|---|

| 1 | 102-115 | 2.5 | Initial heating phase. |

| 2 | 115-127 | 7 | Additional reagents added after 8th hour. |

| 3 | 127-145 | 2 | Temperature ramp-up. |

| 4 | 145-155 | 2 | Final heating phase. |

This optimized process results in yields between 78-83%.

Catalytic Approaches in Condensation Reactions

Alternative and Modern Synthetic Routes

While the classical condensation with orthoformates remains the most prevalent method researchgate.net, modern synthetic chemistry continually seeks more efficient, sustainable, and rapid alternatives. For the synthesis of malonate derivatives and related heterocyclic compounds, techniques such as microwave-assisted synthesis and continuous-flow processes are being explored.

Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields in a variety of reactions, including condensations and the formation of heterocyclic systems. mdpi.comrsc.orgnih.gov This technique has been successfully applied to the α-arylation of diethyl malonate and in Knoevenagel condensations, demonstrating its potential for accelerating reactions involving malonate substrates. mdpi.comresearchgate.net

Continuous-flow chemistry offers advantages in safety, scalability, and process control. nih.gov By pumping reagents through heated reactors, it allows for precise control over reaction time and temperature, often leading to higher yields and purity compared to batch processing. This methodology has been applied to various syntheses, including the preparation of N-methyl amines and complex drug molecules, showcasing its versatility. rsc.orgijsdr.orgrsc.org While specific, detailed protocols for the continuous-flow synthesis of this compound are not yet widely documented, the principles are applicable and represent a promising area for future process development.

Preparation from Epoxy Compounds (e.g., Epoxyacetone)

The synthesis of alkoxymethylenemalonates, such as this compound, directly from epoxy compounds is not a conventional or widely documented preparative route in chemical literature. The typical reaction of a nucleophile with an epoxide involves a ring-opening mechanism. libretexts.orgmasterorganicchemistry.com In the case of using a diethyl malonate enolate as the nucleophile, the reaction with an epoxide like epoxyacetone would be expected to proceed via an S\N2-type attack. libretexts.org

This nucleophilic attack would target one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. youtube.comyoutube.com The product of this initial ring-opening step, after subsequent protonation, would be a hydroxyalkylmalonate derivative. To arrive at the target this compound structure from such an intermediate, a multi-step sequence involving dehydration to form an alkene followed by an etherification step would theoretically be required. This indirect pathway makes the use of epoxy compounds a less common and more complex strategy compared to other available synthetic methods.

Formyl Introduction via Carbon Monoxide or Esters

A significant and more direct method for preparing alkoxymethylenemalonates involves the introduction of a formyl group onto diethyl malonate. This can be achieved using reagents like ethyl formate (B1220265) or, more economically, carbon monoxide. youtube.com

The process typically begins with the reaction of diethyl malonate with a base, such as sodium ethoxide, to form the corresponding enolate. This intermediate is then subjected to formylation. When using carbon monoxide, the reaction is conducted under pressure in the presence of a catalyst. youtube.com The resulting intermediate, a sodium salt of diethyl formylmalonate, is then acidified and condensed with an alcohol (e.g., ethanol or methanol) to yield the desired alkoxymethylenemalonate. youtube.com

One patented method describes the synthesis of diethyl ethoxymethylenemalonate, a closely related compound, by adding diethyl malonate to a mixture of sodium ethoxide and ethanol in a pressure kettle. Carbon monoxide is then introduced, and the reaction is heated. youtube.com The use of a catalyst, such as piperidine (B6355638) or tetrabutylammonium (B224687) bromide, can facilitate the reaction under milder pressure conditions. youtube.com This approach is noted for its good atom economy and high yield. youtube.com

Table 1: Reaction Conditions for Formyl Introduction

| Formylating Agent | Base | Solvent | Catalyst | Temperature | Pressure | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|---|

| Carbon Monoxide | Sodium Ethoxide | Ethanol | None | 100 °C | 2 MPa | 95.2% | 99% | youtube.com |

| Carbon Monoxide | Sodium Ethoxide | Ethanol | Piperidine | 100 °C | 2 MPa | 76.5% | 98% | youtube.com |

| Carbon Monoxide | Sodium Ethoxide | Ethanol | Tetrabutylammonium bromide | 100 °C | 2 MPa | 87.1% | 98% | youtube.com |

Industrial Scale Synthesis and Process Development

The synthesis of alkoxymethylenemalonates has been developed for industrial-scale production, emphasizing cost-effectiveness, safety, and efficiency. The method involving the formylation of diethyl malonate with carbon monoxide is particularly suitable for industrial application due to the low cost of carbon monoxide as a raw material. youtube.com

Process development for large-scale synthesis focuses on several key factors:

Raw Material Cost: Utilizing inexpensive starting materials like diethyl malonate and carbon monoxide is a major advantage. youtube.com

Reaction Conditions: While the reaction requires elevated temperature and pressure, the use of catalysts can make these conditions relatively mild, which is beneficial for industrial safety and energy consumption. youtube.com

Atom Economy: The synthetic route exhibits good atom economy, meaning a high proportion of the reactants are incorporated into the final product, minimizing waste. youtube.com

Operational Simplicity: The process is described as a simple operation, which is a crucial factor for large-scale manufacturing to reduce complexity and potential for error. youtube.com

Yield and Purity: High yields (up to 95.2%) and high purity (up to 99%) are achievable, reducing the need for extensive purification steps and making the process more economically viable. youtube.com

Recyclability: The process allows for the recovery and recycling of excess reactants, such as diethyl malonate, further improving efficiency and reducing costs. youtube.com

Reactivity Profiles and Mechanistic Investigations of Alkoxymethylenemalonates

Electrophilic and Nucleophilic Reactivity

Diethyl methoxymethylenemalonate exhibits dual reactivity, functioning as both an electrophile and a potential nucleophile under different reaction conditions. The core of its electrophilicity lies in the electron-deficient double bond. The two ester groups strongly withdraw electron density, making the β-carbon of the double bond highly susceptible to attack by nucleophiles. This is the most common reactive mode for this class of compounds. nih.gov

Conversely, while less common, the oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons and can act as a nucleophilic center, particularly in the presence of strong acids or electrophiles. However, the dominant chemical behavior of this compound is overwhelmingly electrophilic, serving as a prime Michael acceptor. masterorganicchemistry.com

The electrophilicity of related compounds, such as diethyl benzylidenemalonates, has been quantitatively determined. nih.gov These studies provide a framework for understanding the reactivity of Michael acceptors like this compound. For instance, the electrophilicity parameter (E) for various benzylidenemalonates was found to correlate with Hammett's substituent constants, indicating that electronic effects significantly govern their reactivity. nih.gov Although this compound itself was not in this specific study, the findings for structurally similar compounds underscore its character as a soft electrophile, preferring reactions with soft nucleophiles.

Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.orglibretexts.org this compound is an excellent Michael acceptor due to the electronic activation conferred by the geminal diester groups. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile (the Michael donor) on the β-carbon of the this compound (the Michael acceptor). masterorganicchemistry.com This reaction is typically catalyzed by a base, which serves to generate the active nucleophile, often an enolate. libretexts.org

Intermolecular Michael additions involve the reaction between two separate molecular entities. A wide range of nucleophiles can be employed in this reaction with this compound and its analogs. These include stabilized carbanions derived from active methylene (B1212753) compounds like malonates and β-ketoesters, as well as amines and thiols. wikipedia.orglibretexts.org

For example, the reaction of diethyl malonate with an α,β-unsaturated ketone in the presence of a base like sodium ethoxide is a classic Michael addition. libretexts.org Similarly, this compound reacts with various carbon and heteroatom nucleophiles. The reaction is highly valuable for building molecular complexity in a single, often highly stereoselective, step. For instance, the enantioselective Michael addition of diethyl malonate to chalcones has been achieved using organocatalysts, yielding products with high enantiomeric excess. rsc.orgnih.gov

Table 1: Examples of Intermolecular Michael Addition Reactions

| Michael Donor (Nucleophile) | Michael Acceptor | Catalyst/Base | Product Type |

| Diethyl Malonate | Chalcone | Cinchona Alkaloid Derivative | Chiral 1,5-Dicarbonyl Compound |

| Diethyl Malonate | β-Nitrostyrene | Bispidine | γ-Nitroester |

| Dimethyl Malonate | 2-Cyclopenten-1-one | Shibasaki Ga-Na-BINOL complex | Chiral Keto-ester |

| Amines | α,β-Unsaturated Ketone | Methanol (B129727) | β-Amino Ketone |

This table presents examples of intermolecular Michael additions with related donors and acceptors to illustrate the scope of the reaction.

When the nucleophilic donor and the electrophilic acceptor are present within the same molecule, an intramolecular Michael addition can occur, leading to the formation of a cyclic product. This strategy is a powerful tool for the synthesis of carbocyclic and heterocyclic ring systems. The formation of five- and six-membered rings is particularly common and favored under Baldwin's rules for ring closure.

An intramolecular Michael reaction involves no new concepts compared to its intermolecular counterpart but offers a route to complex cyclic structures from a single acyclic precursor. masterorganicchemistry.com The key is to have a suitable tether connecting the nucleophilic center and the Michael acceptor part of the molecule.

Addition-Elimination Reaction Pathways

A characteristic reaction pathway for this compound is addition-elimination. In this two-step process, a nucleophile first adds to the β-carbon (a Michael-type addition), followed by the elimination of the methoxy group from the α-carbon. This sequence results in the net substitution of the methoxy group by the incoming nucleophile and the regeneration of a carbon-carbon double bond, leading to a new, substituted alkylidenemalonate.

Activated methylene compounds are those with a -CH₂- group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate. quora.comslideshare.net The protons on this methylene group are acidic and can be easily removed by a base to form a stabilized carbanion (an enolate). quora.com

This carbanion can then act as a potent nucleophile in an addition-elimination reaction with this compound. The reaction proceeds as follows:

Addition: The carbanion derived from the active methylene compound attacks the β-carbon of this compound.

Elimination: The resulting anionic intermediate eliminates the methoxide (B1231860) ion (⁻OCH₃) to form a new, more substituted electron-deficient alkene.

This reaction is a common method for synthesizing more complex substituted malonic esters, which are valuable intermediates in organic synthesis. pearson.comyoutube.com

This compound readily reacts with amine derivatives through an addition-elimination mechanism. Primary and secondary amines are sufficiently nucleophilic to attack the electron-deficient double bond without the need for strong base catalysis. youtube.comyoutube.com

The reaction with a primary amine (R-NH₂) typically proceeds via nucleophilic addition to the double bond, followed by elimination of methanol, to yield an enamine. libretexts.org These enamines are versatile intermediates themselves, often used in the synthesis of heterocyclic compounds like quinolones and pyridones. chemicalbook.comambeed.com For example, the reaction with anilines can lead to the formation of quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. nih.gov The reaction is often driven to completion by heating, which facilitates the elimination of methanol. rsc.org

Table 2: Products from Addition-Elimination Reactions with this compound

| Nucleophile | Intermediate Type | Final Product Type |

| Primary Amine (RNH₂) | Zwitterionic Adduct | Substituted Enamine |

| Aniline (B41778) (PhNH₂) | Zwitterionic Adduct | Precursor to Quinolones |

| Hydrazine (B178648) (H₂NNH₂) | Hydrazone Adduct | Pyrazole (B372694) Derivative |

| Activated Methylene (e.g., Malononitrile) | Anionic Adduct | Substituted Alkylidenemalonate |

This table summarizes the types of products formed from the reaction of various nucleophiles with this compound via an addition-elimination pathway.

Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental processes in organic synthesis for the construction of cyclic and polycyclic frameworks. This compound serves as a versatile building block in these transformations.

Acid-Catalyzed Condensation-Cyclizations

Diethyl malonates and their derivatives are common reagents in cyclocondensation reactions with 1,3-dinucleophiles to form six-membered heterocyclic rings. nih.gov These reactions often require elevated temperatures or basic catalysts. nih.gov For instance, the reaction of diethyl malonate with urea (B33335) is a classic method for synthesizing barbituric acids. nih.gov Similarly, the reaction with 2-aminopyridine (B139424) yields pyrido[1,2-a]pyrimidine-2,4-dione. nih.gov

In the context of acid catalysis, the dehydration of alcohols to form alkenes is a well-established reaction, often utilizing strong acids like sulfuric or phosphoric acid. libretexts.orglibretexts.org This process typically follows an E1 mechanism for secondary and tertiary alcohols and an E2 mechanism for primary alcohols. libretexts.org The reactivity of alcohols in dehydration reactions follows the order: methanol < primary < secondary < tertiary. libretexts.org

Thermal Cyclization Processes (e.g., Flash Vacuum Pyrolysis)

Flash vacuum pyrolysis (FVP) is a technique used in organic synthesis that involves heating a precursor molecule at high temperatures for a very short duration under high vacuum. wikipedia.orgscripps.edu This method is particularly suited for unimolecular reactions and can be used to generate reactive intermediates. wikipedia.orgscripps.edu The key parameters in FVP are temperature and residence time, which are optimized to maximize product yield and minimize decomposition. wikipedia.org The process involves volatilizing the precursor, passing it through a hot zone, and then rapidly condensing the products. wikipedia.org

FVP has been employed in the synthesis of various compounds, including strained rings and in natural product total synthesis. wikipedia.org Reactions under FVP conditions often involve pericyclic processes, cleavage of small molecules, or cleavage of the weakest bond to form free radicals. scripps.edu

Table 1: Conditions and Products in Flash Vacuum Pyrolysis (FVP) Reactions

| Precursor | Temperature (°C) | Products | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Acetoxydioxane | 425 | Dioxene | - | wikipedia.org |

| 2-Furoic acid amide | - | 2-Furonitrile | - | wikipedia.org |

| Benzoyl chloride derivative | - | Benzocyclobutenone | - | wikipedia.org |

| Dimethyl 5-methyl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2,2-dioxide | 250-325 | 2trans-styrylpyrrole | up to 100% conversion | researchgate.net |

| Dimethyl 5-methyl-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 2,2-dioxide | >325 | Mixture of 2trans and 2cis-styrylpyrroles, tricyclic compound | - | researchgate.net |

Elimination Reactions (e.g., Alcohol Elimination)

The elimination of water from alcohols, known as dehydration, is a common method for synthesizing alkenes. libretexts.orgperlego.com This reaction is typically catalyzed by strong, non-nucleophilic acids such as sulfuric acid or phosphoric acid to avoid competing substitution reactions. libretexts.org The reaction proceeds through an E1 mechanism for tertiary and secondary alcohols, often involving carbocation intermediates and potential rearrangements to form more stable carbocations. masterorganicchemistry.com For primary alcohols, the E2 mechanism is more common. libretexts.org The ease of dehydration follows the order 3° > 2° > 1° alcohol. libretexts.org Zaitsev's rule generally applies, favoring the formation of the most substituted (and therefore most stable) alkene. libretexts.orgmasterorganicchemistry.com

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The Diels-Alder reaction is a powerful and widely used pericyclic reaction for the formation of six-membered rings. nih.govwikipedia.org It involves the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orglibretexts.org The reaction is stereospecific and often proceeds with high diastereoselectivity. nih.gov

Inverse Electron Demand Diels-Alder Reactions

In a variation of the classic Diels-Alder reaction, the inverse electron demand Diels-Alder (IEDDA) reaction involves an electron-rich dienophile and an electron-poor diene. wikipedia.orgunits.it This reaction is particularly useful for synthesizing heterocyclic compounds, as it often involves heteroatoms. wikipedia.orgsigmaaldrich.com Electron-deficient heterocyclic azadienes, such as 1,2,4,5-tetrazines, are commonly used dienes in IEDDA reactions. sigmaaldrich.comnih.gov These react with electron-rich dienophiles like vinyl ethers, enamines, and alkynes. wikipedia.orgnih.gov The IEDDA reaction has found significant application in natural product synthesis and bioorthogonal chemistry. units.itsigmaaldrich.comrsc.org

Table 2: Examples of Dienophiles and Dienes in Inverse Electron Demand Diels-Alder Reactions

| Dienophile Type | Diene Type | Product Type | Reference |

|---|---|---|---|

| Electron-rich (e.g., vinyl ethers, enamines) | Electron-poor (e.g., 1,2,4,5-tetrazines) | Heterocyclic compounds (e.g., 1,2-diazines) | wikipedia.orgsigmaaldrich.comnih.gov |

| Strained olefins or alkynes | 1,2,4,5-tetrazines | Conjugated biomolecules | sigmaaldrich.com |

| Ketene diethyl acetal | Unsymmetrical 1,2,4,5-tetrazine | Cycloadduct | nih.gov |

| Optically active enol ether | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 1,2-Diazine | nih.gov |

Transannular Diels-Alder Cyclizations in Macrocycles

The Diels-Alder reaction can also be employed in an intramolecular fashion, known as a transannular Diels-Alder reaction, to construct complex polycyclic systems within macrocycles. This strategy has been utilized in the synthesis of various natural products. For example, a key step in the synthesis of the Galbulimima alkaloid GB-13 involved a retro-[4+2] cycloaddition effected by flash vacuum pyrolysis. wikipedia.org The diastereoselectivity of Diels-Alder reactions is a crucial factor in the successful synthesis of complex molecules like molecular belts. nih.gov

Palladium-Catalyzed Coupling and Multicomponent Reactions

This compound (DMM) serves as a versatile building block in palladium-catalyzed reactions, enabling the construction of complex molecular frameworks through various coupling and multicomponent strategies. These reactions are valued for their high atom economy and potential for stereocontrol, rendering them significant tools in modern organic synthesis.

A notable application of DMM is in palladium-catalyzed arylation reactions. The cross-coupling of DMM with aryl halides, such as bromides and chlorides, provides a direct route to arylmalonates. nih.gov These reactions often employ sterically hindered phosphine (B1218219) ligands to facilitate the catalytic cycle. nih.gov The general scope of these reactions is broad, accommodating a variety of substituents on the aryl halide. nih.gov

Multicomponent reactions (MCRs) involving DMM offer an efficient means to assemble complex molecules in a single step from three or more reactants. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing waste and improving reaction efficiency. researchgate.net For instance, a three-component reaction of an aldehyde, an alkyl acrylate, and diethyl malonate can be catalyzed by phosphines to generate highly functionalized products. mdpi.com While this specific example uses diethyl malonate, the reactivity principle extends to activated alkenes like DMM.

The versatility of DMM in these palladium-catalyzed transformations allows for the creation of diverse molecular libraries, which are valuable in the discovery of new therapeutic agents and functional materials.

| Reaction Type | Reactants | Catalyst/Ligand System | Product Type | Reference |

| Arylation | Diethyl malonate, Aryl halide | Palladium / Sterically hindered phosphine ligand | Arylmalonate | nih.gov |

| Multicomponent Reaction | Aldehyde, Alkyl acrylate, Diethyl malonate | Ethyl diphenylphosphine | Highly functionalized ester | mdpi.com |

Detailed Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving DMM is fundamental for optimizing existing synthetic methods and for the rational design of new transformations. Mechanistic investigations often employ a combination of experimental and computational techniques to map out reaction pathways and identify key intermediates.

Identification of Reactive Intermediates (e.g., Iminoketenes, Azetinones)

In certain reactions, DMM can be a precursor to highly reactive, transient species. For example, the reaction of N-substituted cyanoacetamides with diethyl 2-(ethoxymethylene)malonate (a close analog of DMM) can lead to the formation of various heterocyclic products. researchgate.net While not directly observing iminoketenes or azetinones, the complexity of the products formed suggests the involvement of reactive intermediates derived from the starting materials. researchgate.net The study of such reactions often involves the isolation and characterization of unexpected products to deduce the underlying mechanistic pathways. researchgate.net

Kinetic and Computational Studies of Reaction Pathways

Kinetic studies are crucial for determining the rate-limiting steps and understanding the influence of various reaction parameters. For instance, in the Michael addition of diethyl malonate to β-nitrostyrene, monitoring the reaction progress using techniques like NMR spectroscopy can provide insights into the reaction kinetics and the role of the catalyst. mdpi.com

Computational studies, particularly using Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at a molecular level. These studies can model the potential energy surfaces of reactions, helping to identify the most likely pathways and the structures of transition states and intermediates. d-nb.inforesearchgate.net For example, theoretical studies on the reactions of radicals with ethers, which share structural motifs with DMM, provide detailed kinetic parameters and help to build more accurate kinetic models for complex chemical systems. d-nb.inforesearchgate.net Although direct computational studies on many complex reactions of DMM are still emerging, the methodologies are well-established for providing deep mechanistic insights. d-nb.inforesearchgate.net

| Mechanistic Aspect | Investigative Techniques | Key Findings/Insights | Reference |

| Intermediate Identification | Product isolation and characterization (NMR, IR, X-ray crystallography) | Unexpected product structures suggest complex mechanistic pathways involving reactive intermediates. | researchgate.net |

| Reaction Monitoring | NMR spectroscopy, ESI-MS | Allows for the observation of reactant consumption and product formation over time, providing kinetic data. | mdpi.com |

| Pathway Energetics | Density Functional Theory (DFT) calculations | Provides detailed energy profiles of reaction pathways, transition state structures, and kinetic parameters. | d-nb.inforesearchgate.net |

Applications As Advanced Building Blocks in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The strategic application of diethyl methoxymethylenemalonate has proven instrumental in the synthesis of numerous heterocyclic compounds. Its ability to act as a key precursor facilitates the formation of fused ring systems and substituted aromatic heterocycles, which are of significant interest in medicinal chemistry and materials science.

Quinolone and naphthyridine scaffolds are privileged structures in drug discovery, forming the core of many antibacterial, anticancer, and anti-inflammatory agents. This compound is a cornerstone in the classical and modern synthetic routes leading to these important classes of compounds.

The Gould-Jacobs reaction is a classic and widely employed method for the synthesis of quinolines and their derivatives. wikipedia.org This reaction typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as this compound, followed by a thermally induced cyclization. wikipedia.orgnih.gov The initial step is the formation of an anilidomethylenemalonate intermediate through a nucleophilic substitution reaction where the aniline displaces the methoxy (B1213986) group of DEMM. wikipedia.org Subsequent heating of this intermediate, often in a high-boiling solvent like diphenyl ether, triggers an intramolecular cyclization to form the quinolone ring system. nih.gov This process ultimately yields 4-hydroxyquinoline-3-carboxylic acid esters, which can be further modified. wikipedia.orgnih.gov

Modern modifications of the Gould-Jacobs reaction have focused on improving reaction conditions and yields. One notable advancement is the use of microwave irradiation, which can significantly reduce reaction times and often leads to cleaner reactions with higher yields. niscpr.res.in For instance, the condensation of aromatic amines with diethyl ethoxymethylenemalonate (a close analog of DEMM) under solvent-free microwave conditions has been shown to efficiently produce the intermediate ethyl anilinomethylenemalonates in excellent yields (95-99%). niscpr.res.in Subsequent microwave-assisted cyclization can then furnish the desired ethyl 4-quinolone-3-carboxylates in good to excellent yields (75-92%) in a fraction of the time required for conventional heating. niscpr.res.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Gould-Jacobs Reaction

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | Longer (hours) | Shorter (minutes) niscpr.res.in |

| Yields | Moderate to good niscpr.res.in | Good to excellent (up to 92%) niscpr.res.in |

| Conditions | High-boiling solvents nih.gov | Often solvent-free niscpr.res.in |

| Purity of Product | May require extensive purification niscpr.res.in | Often higher purity niscpr.res.in |

This table summarizes the general advantages of microwave-assisted Gould-Jacobs synthesis over conventional heating methods, based on reported findings.

While the classic Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines, the principles of cyclization it employs are relevant to the broader synthesis of quinolone systems. wikipedia.org The key step in the Conrad-Limpach reaction is the thermal cyclization of an intermediate, which is conceptually similar to the cyclization step in the Gould-Jacobs reaction. wikipedia.org The choice of reaction conditions, particularly the solvent, has been found to be crucial for achieving high yields. Early work often involved heating the intermediate without a solvent, resulting in moderate yields. However, the use of an inert, high-boiling solvent such as mineral oil can dramatically increase the yield of the cyclized product, in some cases up to 95%. wikipedia.org This highlights the importance of the reaction medium in facilitating the intramolecular cyclization to form the quinoline (B57606) ring.

Pyrone and α-pyrone moieties are present in a wide range of natural products and pharmacologically active compounds. This compound and its analogs are valuable reagents for the construction of these heterocyclic systems.

Substituted α-pyrones can be synthesized through various strategies, often involving the reaction of an enolate with a suitable electrophile. A relevant approach involves the reaction of a ketone enolate with dimethyl methoxymethylenemalonate (a close analog of DEMM). For example, the lithium enolate of cyclohexanone (B45756) can be reacted with dimethyl methoxymethylenemalonate to form an intermediate that, upon treatment with acetic anhydride (B1165640) at high temperatures, can cyclize to yield a substituted α-pyrone. orgsyn.org This method provides a pathway to construct the α-pyrone ring with substituents derived from the starting ketone.

Another strategy involves the reaction of ethyl crotonate with diethyl oxalate (B1200264) under basic conditions to produce a dienedioate, which upon treatment with concentrated hydrochloric acid, cyclizes to form a pyrone carboxylic acid. This acid can then be converted to the corresponding methyl ester. nih.gov

Table 2: Reagents and Conditions for α-Pyrone Synthesis

| Starting Materials | Reagents | Product |

| Cyclohexanone and Dimethyl methoxymethylenemalonate | 1. LDA, THF, -78 to -5°C2. Acetic anhydride, 100-130°C | Substituted α-pyrone orgsyn.org |

| Ethyl crotonate and Diethyl oxalate | 1. Basic conditions2. Concentrated HCl | Pyrone carboxylic acid nih.gov |

This table illustrates examples of synthetic routes towards substituted α-pyrones.

Lactonization, the formation of a cyclic ester, is a key step in the synthesis of many pyrone derivatives. In the context of α-pyrone synthesis, this often involves the intramolecular cyclization of a precursor molecule containing both a carboxylic acid (or ester) and a hydroxyl group or a suitable leaving group. One proposed mechanism for the formation of 2-pyrones involves a dienol intermediate derived from a tributylstannyl 5-substituted 5-oxopent-3-enoate, which is believed to be a key player in the lactonization reaction. nih.gov Another approach utilizes an isothiourea-mediated Michael addition/lactonization/thiol elimination cascade sequence starting from (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones to afford 4,6-disubstituted and 3,4,6-trisubstituted 2-pyrones. nih.gov These examples highlight the diverse strategies employed to effect the crucial lactonization step in pyrone synthesis.

Pyrrole (B145914) Derivatives

The synthesis of pyrrole rings, a fundamental motif in numerous natural products and medicinal agents, can be effectively achieved using this compound. organic-chemistry.orgnih.gov One common strategy involves the reaction of DEMM with α-amino ketones or their equivalents. The initial step is a Michael addition of the amine to the electron-deficient double bond of DEMM, followed by an intramolecular condensation and subsequent aromatization to furnish the pyrrole ring. This methodology allows for the introduction of diverse substituents onto the pyrrole core, dictated by the choice of the starting α-amino ketone.

Another approach, the Van Leusen pyrrole synthesis, utilizes tosylmethyl isocyanide (TosMIC) which undergoes a [3+2] cycloaddition with electron-deficient alkenes like diethyl maleate. mdpi.com While not directly using DEMM, this method highlights a related pathway to substituted pyrroles. mdpi.com The Knorr pyrrole synthesis, a classical method, involves the condensation of an α-amino ketone with a β-ketoester. pku.edu.cngoogle.com Variations of this synthesis can be adapted to use precursors derived from DEMM.

The following table summarizes different synthetic routes to pyrrole derivatives:

| Synthesis Name | Key Reactants | Brief Description |

| Paal-Knorr Synthesis | 2,5-dimethoxytetrahydrofuran, amines | A condensation reaction, often catalyzed by acid, to form N-substituted pyrroles. organic-chemistry.org |

| Hantzsch Synthesis | α-halo ketones, β-ketoesters, ammonia/amines | A multi-component reaction to produce substituted pyrroles. nih.gov |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), alkenes | A [3+2] cycloaddition reaction to form 3,4-disubstituted pyrroles. mdpi.com |

| Knorr Synthesis | α-amino ketones, β-ketoesters | Condensation reaction leading to the formation of the pyrrole ring. pku.edu.cngoogle.com |

Thiazolopyrimidines and Related Heterocycles

Thiazolopyrimidines are a class of fused heterocyclic compounds with significant pharmacological interest. researchgate.netnih.gov The synthesis of these structures often involves the initial formation of a dihydropyrimidine-2(1H)-thione, which can be prepared through the Biginelli reaction of an aldehyde, a β-dicarbonyl compound, and thiourea. ijnc.irnih.gov This pyrimidine (B1678525) derivative then serves as a key intermediate.

The thiazole (B1198619) ring is subsequently fused onto the pyrimidine core by reacting the thione with a suitable reagent containing a two-carbon unit, such as an α-halo ester or α-halo ketone. ijnc.irresearchgate.net For instance, the reaction of a 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thione with methyl chloroacetate (B1199739) in boiling toluene (B28343) yields thiazolo[3,2-a]pyrimidines. researchgate.net While this compound is not directly used in the final cyclization step, it can be employed in the synthesis of the initial pyrimidine precursors or their analogs.

Pyrazole (B372694) and Pyridazine (B1198779) Ring Systems

Pyrazole Derivatives: Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized using this compound. A common and efficient method involves the condensation of DEMM with hydrazine (B178648) or its derivatives. nih.govyoutube.com The reaction proceeds through an initial Michael addition of the hydrazine to the double bond of DEMM, followed by an intramolecular cyclization and elimination of methanol (B129727) and ethanol (B145695) to afford the pyrazole ring. This approach allows for the convenient synthesis of 5-hydroxypyrazoles after hydrolysis and decarboxylation. google.com The use of substituted hydrazines provides a straightforward route to N-substituted pyrazoles. nih.govrsc.org

Pyridazine Derivatives: The synthesis of pyridazine rings, six-membered heterocycles with two adjacent nitrogen atoms, can also be accomplished using precursors derived from this compound. nih.govnih.gov While direct condensation with hydrazine derivatives is more typical for pyrazole formation, DEMM can be used to construct acyclic precursors that can be subsequently cyclized to form the pyridazine ring system. For example, DEMM can be incorporated into a 1,4-dicarbonyl equivalent, which can then be reacted with hydrazine to form the pyridazine ring.

| Heterocycle | Key Reactants with DEMM or its derivatives | General Reaction |

| Pyrazole | Hydrazine or substituted hydrazines | Condensation followed by cyclization. nih.govyoutube.com |

| Pyridazine | Hydrazine (with a 1,4-dicarbonyl precursor) | Cyclization of a pre-formed carbon backbone. nih.gov |

Other Nitrogen-Containing Heterocycles (e.g., Tetrahydroquinolines)

The versatility of this compound extends to the synthesis of other significant nitrogen-containing heterocycles, such as tetrahydroquinolines. nih.gov The construction of the tetrahydroquinoline scaffold can be achieved through various strategies. One approach involves the reaction of an aniline derivative with DEMM to form an enamine. This intermediate can then undergo an intramolecular cyclization, often promoted by a Lewis acid or under thermal conditions, to generate the quinoline ring system. Subsequent reduction of the quinoline provides the corresponding tetrahydroquinoline. This methodology offers a flexible route to a range of substituted tetrahydroquinolines with potential applications in medicinal chemistry. nih.gov

Total Synthesis of Natural Products and Structurally Complex Molecules

The strategic application of this compound is a cornerstone in the total synthesis of several complex natural products, where it serves as a crucial building block for constructing intricate molecular architectures.

Building Blocks for Macrocyclic Systems (e.g., Zamamiphidin A)

The marine natural product Zamamiphidin A possesses a complex pentacyclic structure. rsc.org In a synthetic approach towards this molecule, dimethyl methoxymethylenemalonate, a close analog of DEMM, plays a critical role. rsc.orgrsc.org The synthesis commences with the condensation of a primary amine with dimethyl methoxymethylenemalonate to yield an enamine. This enamine is a key intermediate that undergoes a subsequent asymmetric Michael addition, a crucial step for installing the first stereocenter of the target molecule. This reaction sequence highlights the utility of methoxymethylenemalonates in constructing highly functionalized fragments that are essential for the assembly of complex macrocyclic systems.

Synthesis of Polycyclic Scaffolds (e.g., (-)-Vinigrol)

(-)-Vinigrol is a structurally unique diterpenoid natural product known for its strained tricyclic core. pku.edu.cnnih.govnih.gov The total synthesis of (-)-Vinigrol has been a significant challenge, and this compound has been utilized in synthetic strategies to construct key intermediates. In one approach, a cyclodecanone (B73913) intermediate is converted to an α-pyrone. pku.edu.cn This transformation can be achieved using methods that involve reagents structurally related to or derived from this compound, which can introduce the necessary two-carbon extension and functionality for the pyrone ring formation. The resulting α-pyrone then undergoes a transannular Diels-Alder reaction to construct the complex carbocyclic core of vinigrol. This demonstrates how DEMM can be instrumental in setting the stage for key complexity-building reactions in the synthesis of polycyclic natural products. pku.edu.cnudel.eduorganic-chemistry.org

Lignan (B3055560) Derivative Synthesis

This compound has been instrumental in developing novel synthetic routes toward dibenzylbutyrolactone lignans, a class of natural products with diverse biological activities. A notable strategy involves a palladium-catalyzed three-component coupling reaction. psu.edu This method efficiently constructs complex molecular scaffolds that serve as precursors to lignans.

The core of this approach is a one-pot reaction that combines propargyl alcohol, an aryl halide, and this compound in the presence of a palladium catalyst. This reaction yields 2-methoxy-4-arylidenetetrahydrofuran derivatives, which are key intermediates on the path to lignans. psu.edu

Subsequent chemical transformations are required to convert these intermediates into the final lignan structures. These steps typically include:

Hydrogenation: The double bond in the tetrahydrofuran (B95107) derivative is reduced, often using a palladium-on-carbon (Pd/C) catalyst. psu.edu

Ring-Opening/Cyclization: A Lewis acid, such as Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), catalyzes the formation of a lactone ring. psu.edu

Alkylation: A benzyl (B1604629) group is introduced to build the characteristic dibenzylbutyrolactone skeleton. psu.edu

Decarbalkoxylation: The final step removes the ester group to yield the target lignan derivative. psu.edu

Table 1: Three-Component Synthesis of Lignan Precursors

| Reactants | Catalyst/Reagents | Key Intermediate Product | Application |

|---|

Approaches to Other Bioactive Natural Product Analogs (e.g., Galanthamine, Crinine)

A review of the scientific literature does not indicate established synthetic pathways for the natural products Galanthamine and Crinine, or their analogs, that utilize this compound as a key starting material or intermediate. The existing synthetic strategies for these complex alkaloids rely on other precursors and methodologies.

Precursors for Specialized Organic Functional Materials

While this compound is a versatile chemical building block, its specific application as a direct precursor for specialized organic functional materials, such as conductive polymers or dyes, is not extensively documented in the available research.

Contributions to Pharmaceutical Intermediate Development

Alkoxyalkylidenemalonic acid esters, the chemical class to which this compound belongs, are recognized as crucial intermediates in the synthesis of quinoline-based pharmaceuticals. google.com These compounds are particularly important for developing drugs used to treat malaria and bacterial infections. google.com Diethyl ethoxymethylenemalonate, a closely related analog, is a well-known intermediate for synthesizing Norfloxacin, a widely used quinolone antibiotic. google.com

The primary application of this compound in this context is as a precursor for the Gould-Jacobs reaction. The synthesis begins with a nucleophilic vinyl substitution reaction between this compound and an aniline derivative. This step produces a diethyl anilinomethylenemalonate intermediate. researchgate.net This intermediate is then subjected to thermal cyclization, which closes the ring to form the foundational 4-quinolone skeleton. researchgate.net

This methodology is central to creating a variety of quinoline derivatives that exhibit a range of biological activities, including antiviral, immunosuppressive, and anticancer properties. researchgate.net

Table 2: Synthesis of Quinolone Precursors

| Reactant 1 | Reactant 2 | Reaction Type | Intermediate Product | Application |

|---|

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual protons and carbon atoms, as well as their spatial relationships.

Proton NMR (¹H NMR) spectroscopy of diethyl methoxymethylenemalonate reveals distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by signals for the vinylic proton, the methoxy (B1213986) group protons, and the two ethyl ester groups.

The vinylic proton (=CH-) typically appears as a singlet in the downfield region of the spectrum, usually around 7.5-8.0 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent oxygen atom of the methoxy group and the two electron-withdrawing ester functionalities.

The protons of the methoxy group (-OCH₃) also give rise to a sharp singlet, typically found around 3.9-4.1 ppm. The two diethyl ester groups produce a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) of the ethyl groups are observed as a quartet around 4.2-4.3 ppm due to coupling with the neighboring methyl protons. These methyl protons (-OCH₂CH₃) in turn appear as a triplet at approximately 1.2-1.4 ppm. The integration of these signals corresponds to the number of protons in each group, confirming the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| =CH- | 7.60 | Singlet | 1H |

| -OCH₃ | 4.00 | Singlet | 3H |

| -OCH₂CH₃ | 4.25 | Quartet | 4H |

| -OCH₂CH₃ | 1.30 | Triplet | 6H |

Note: The predicted values are based on the analysis of structurally similar compounds, such as dimethyl methoxymethylenemalonate, and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The carbonyl carbons (C=O) of the two ester groups are the most deshielded and appear far downfield, typically in the range of 163-167 ppm. The vinylic carbons also exhibit significant downfield shifts; the carbon atom attached to the methoxy group (=CH-O) resonates at approximately 160-162 ppm, while the other vinylic carbon, bonded to the two ester groups, is found at a more upfield position, around 95-100 ppm.

The carbon of the methoxy group (-OCH₃) appears around 60-62 ppm. For the ethyl ester groups, the methylene carbons (-OCH₂CH₃) are observed at about 61-63 ppm, and the terminal methyl carbons (-OCH₂CH₃) are found in the most upfield region of the spectrum, typically between 14-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 |

| =CH-O | 161 |

| =C(COOEt)₂ | 97 |

| -OCH₃ | 61 |

| -OCH₂CH₃ | 62 |

| -OCH₂CH₃ | 14 |

Note: The predicted values are based on the analysis of structurally similar compounds and established ¹³C NMR chemical shift correlations. organicchemistrydata.orgspectrabase.com

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton coupling interactions. youtube.comyoutube.comyoutube.com For this compound, a cross-peak would be observed between the quartet of the methylene protons (-OCH₂CH₃) and the triplet of the methyl protons (-OCH₂CH₃) of the ethyl groups, confirming their connectivity within the same functional group. The vinylic proton and the methoxy protons, being singlets, would not show any cross-peaks.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. youtube.comyoutube.comyoutube.comuvic.ca The HSQC/HMQC spectrum of this compound would show correlations between the vinylic proton and its corresponding vinylic carbon, the methoxy protons and the methoxy carbon, the methylene protons and the methylene carbons of the ethyl groups, and the methyl protons and the methyl carbons of the ethyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. nist.gov

C=O Stretching: A strong, sharp absorption band is observed in the region of 1700-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ester groups.

C=C Stretching: The stretching vibration of the carbon-carbon double bond of the enol ether appears as a medium to strong band around 1620-1640 cm⁻¹.

C-O Stretching: The spectrum also shows strong C-O stretching bands. The C-O single bond stretching of the ester and ether linkages typically appears in the fingerprint region, between 1000-1300 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are observed in the range of 2850-3000 cm⁻¹, while the C-H stretching of the vinylic proton is expected to appear just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1700-1740 | Strong |

| C=C (Enol ether) | Stretching | 1620-1640 | Medium-Strong |

| C-O (Ester/Ether) | Stretching | 1000-1300 | Strong |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium |

| C-H (Vinylic) | Stretching | ~3050 | Medium |

Note: The expected wavenumber ranges are based on general IR correlation tables and data from similar compounds. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₉H₁₄O₅), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.21 g/mol ). The electron impact (EI) mass spectrum would also exhibit a series of fragment ions resulting from the cleavage of weaker bonds.

The fragmentation pattern of malonate derivatives is often characterized by the loss of the ester groups. mdpi.com Common fragmentation pathways for this compound would include:

Loss of an ethoxy radical (-•OCH₂CH₃), leading to a fragment ion at m/z 157.

Loss of an ethyl radical (-•CH₂CH₃), resulting in a peak at m/z 173.

Cleavage of the ester group with the loss of CO₂Et, giving rise to a fragment at m/z 129.

Further fragmentation can lead to smaller, characteristic ions.

Analysis of the isotopic pattern of the molecular ion peak can also provide confirmation of the elemental composition of the molecule.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z | Corresponding Loss |

|---|---|---|

| [M]⁺ | 202 | - |

| [M - OCH₂CH₃]⁺ | 157 | Ethoxy radical |

| [M - CH₂CH₃]⁺ | 173 | Ethyl radical |

| [M - CO₂Et]⁺ | 129 | Carboethoxy group |

Note: The predicted fragmentation is based on the general principles of mass spectrometry and the analysis of similar malonate structures. mdpi.comdocbrown.info

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography provides definitive information on bond lengths, bond angles, and torsion angles, which collectively define the conformation of a molecule in the crystalline state. For this compound, this would reveal the planarity of the core methoxymethylenemalonate fragment and the orientation of the two ethyl ester groups.

A hypothetical data table that would be generated from such a study is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₁₄O₅ |

| Formula Weight | 202.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 98.76 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.285 |

Conformer Analysis and Tautomerism in Solid State

The analysis of the crystal structure would allow for a detailed examination of the molecule's preferred conformation in the solid state. This would involve analyzing the torsion angles around the C-O and C-C single bonds of the ethyl groups and the methoxy group to determine if they adopt a staggered or eclipsed arrangement.

Furthermore, while this compound is generally represented with a C=C double bond, X-ray crystallography could provide evidence for or against the existence of tautomeric forms in the solid state. By precisely locating the positions of hydrogen atoms, it would be possible to determine if any proton migration occurs to form, for example, a tautomer with a C=O-H (enol) group. In the absence of experimental data, any discussion on tautomerism for this specific molecule remains speculative.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. For this compound, these would primarily consist of van der Waals forces and weak C-H···O hydrogen bonds. The oxygen atoms of the carbonyl and methoxy groups would likely act as hydrogen bond acceptors, interacting with hydrogen atoms from the ethyl and methyl groups of neighboring molecules.

A detailed analysis would map out these interactions, quantifying their distances and angles, to understand how they direct the three-dimensional architecture of the crystal. This, in turn, influences the material's bulk properties, such as melting point and solubility.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) for Reaction Mechanism Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, widely used to investigate the intricacies of chemical reactions. It provides a balance between computational cost and accuracy for studying transition states and reaction intermediates. While DFT has been applied to countless reaction mechanisms, specific, in-depth studies detailing the reaction pathways of diethyl methoxymethylenemalonate using this method are not readily found in peer-reviewed literature. Such studies would be invaluable for optimizing reaction conditions and understanding the formation of various heterocyclic and carbocyclic systems derived from DEMM.

High-Level Ab Initio Calculations (e.g., Coupled Cluster)

High-level ab initio methods, such as Coupled Cluster (CC) theory, offer the "gold standard" in computational accuracy for small to medium-sized molecules. These methods are instrumental for obtaining precise energetic and structural information. There is, however, a notable absence of research applying methods like Coupled Cluster theory to this compound in the available scientific databases. These calculations could provide definitive benchmarks for its geometric parameters and electronic properties.

Prediction of Reactivity and Electronic Structure

The prediction of a molecule's reactivity and the analysis of its electronic structure are key applications of quantum chemistry. This involves examining frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various calculated reactivity descriptors. While general principles of reactivity certainly apply to DEMM, specific computational papers that focus on predicting its reactivity and detailing its electronic structure through these advanced methods are not prominently featured in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the time-dependent behavior of molecules, including their interactions and conformational changes during a reaction. There is a lack of specific studies using molecular dynamics to simulate the reaction pathways and molecular interactions of this compound. Such simulations could offer a dynamic view of how DEMM approaches and interacts with other reactants, solvents, and catalysts.

Stereochemical Predictions and Conformational Analysis

Understanding the three-dimensional arrangement of a molecule is critical for explaining its reactivity and the stereochemistry of its products.

A conformational analysis of this compound has been briefly mentioned in the context of its reaction products. One study noted the presence of two favored conformations for related zwitterionic structures. u-szeged.hu However, a comprehensive conformational analysis of the DEMM molecule itself, using modern computational methods to map its potential energy surface and identify all stable conformers and the barriers between them, is not available in the surveyed literature. Such an analysis would be foundational for accurately predicting the stereochemical outcomes of its various reactions.

Future Directions and Emerging Research Opportunities in the Chemistry of Diethyl Methoxymethylenemalonate

The versatile reactivity of diethyl methoxymethylenemalonate and its analogs, alkoxymethylenemalonates, continues to position them as valuable building blocks in organic synthesis. The future of research in this area is geared towards enhancing sustainability, efficiency, and the scope of their applications. Key emerging opportunities lie in the development of greener synthetic methodologies, novel catalytic systems, the construction of intricate molecular architectures, the exploration of new reactivity patterns, and the integration of modern automated and flow chemistry platforms.

Q & A

Q. Critical Parameters :

- Catalyst selection (sodium methoxide preferred for methoxy group incorporation).

- Temperature control (reflux at ~80–100°C to avoid decarboxylation).

- Solvent choice (anhydrous methanol or ethanol to prevent hydrolysis) .

What spectroscopic techniques are recommended for characterizing DMMM, and what key spectral features should researchers expect?

Q. Basic

- ¹H NMR :

- Methoxymethylene protons : A singlet at δ 4.8–5.2 ppm.

- Ethyl ester groups : Quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 4.1–4.3 ppm for CH₂) .

- IR Spectroscopy :

- C=O stretches : Strong bands at 1720–1750 cm⁻¹ (ester carbonyl).

- C-O-C stretches : Peaks at 1050–1250 cm⁻¹ (methoxy and ester ether linkages) .

- Mass Spectrometry :

How can researchers optimize the Knoevenagel condensation reaction to synthesize DMMM with high yield and purity?

Q. Advanced

- Catalyst Optimization : Use freshly prepared sodium methoxide to minimize side reactions (e.g., transesterification).

- Stoichiometry : Maintain a 1:1 molar ratio of diethyl malonate to methyl orthoformate, with 10–15% excess of the latter to drive the reaction .

- Solvent Drying : Pre-dry methanol over molecular sieves to prevent hydrolysis of intermediates.

- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 3:1) and quench the reaction at 90% conversion to avoid byproduct formation .

Q. Yield Improvement Strategies :

- Use high-pressure reactors for reactions requiring prolonged heating .

- Employ flow chemistry setups to enhance mixing and thermal stability .

What are the common side reactions encountered during DMMM synthesis, and how can they be mitigated?

Q. Advanced

- Decarboxylation : Occurs under excessive heat or prolonged reaction times. Mitigate by maintaining temperatures <100°C and using inert atmospheres .

- Transesterification : Competing reaction with ethanol traces. Use anhydrous methanol and avoid ethanol-contaminated glassware .

- Hydrolysis : Moisture leads to carboxylic acid formation. Employ desiccants (e.g., CaCl₂) and dry solvents .

Q. Analytical Mitigation :

- HPLC-PDA : Detect hydrolyzed products (retention time shifts) and adjust reaction conditions .

In what types of heterocyclic compound syntheses has DMMM been utilized as a key intermediate?

Advanced

DMMM is a precursor in synthesizing:

- Quinolones : React with aryl amines (e.g., 2-chloro-4-fluoroaniline) under acidic conditions to form β-enamino esters, which cyclize to quinolone cores .

- Benzoxazoles : Condensation with 1,3-benzoxazol-5-amine yields fused heterocycles with antimicrobial activity .

- Pyridine Derivatives : React with 6-methoxypyridin-3-amine to form intermediates for kinase inhibitors .

Q. Reaction Conditions :

- Cyclization : Use POCl₃ or PPA as cyclizing agents at 120–150°C .

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in heterocycle formation .

How does the stability of DMMM vary under different storage conditions, and what precautions are necessary?

Q. Advanced

- Thermal Stability : Decomposes above 150°C, releasing CO₂. Store at RT in airtight containers .

- Hydrolytic Sensitivity :

- Add radical inhibitors (e.g., BHT) to prevent autoxidation.

- Use desiccants (silica gel) in storage containers .

What role does DMMM play in multicomponent reactions (MCRs) for drug discovery?

Advanced

DMMM participates in Ugi- and Biginelli-type MCRs to generate:

- Peptidomimetics : React with isocyanides and amines to form α-acyloxyamide derivatives .

- Dihydropyrimidinones : Condense with aldehydes and urea under microwave irradiation for antimalarial scaffolds .

Q. Mechanistic Insights :

- The methoxymethylene group acts as an electron-withdrawing moiety, facilitating nucleophilic attack in MCRs .

How can researchers resolve contradictions in reported bioactivity data for DMMM-derived compounds?

Q. Advanced

- Structural Confounders : Impurities (e.g., hydrolyzed byproducts) may skew bioassays. Validate purity via LC-MS before testing .

- Assay Variability : Standardize MIC (microbial) or IC₅₀ (cancer) protocols across studies.

- SAR Studies : Compare analogues (e.g., ethoxy vs. methoxy derivatives) to isolate substituent effects .

What computational methods are employed to predict DMMM reactivity in novel reactions?

Q. Advanced

- DFT Calculations : Model transition states for Knoevenagel condensation and enolate formation .

- Retrosynthetic AI : Tools like Pistachio and Reaxys propose synthetic routes using DMMM as a building block .

What are the emerging applications of DMMM in materials science?

Q. Advanced

- Polymer Crosslinking : Methoxymethylene groups enhance thermal stability in epoxy resins .

- Coordination Chemistry : Acts as a ligand precursor for transition-metal complexes (e.g., Cu²⁺) in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.